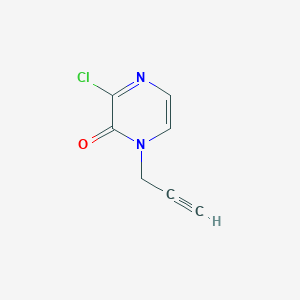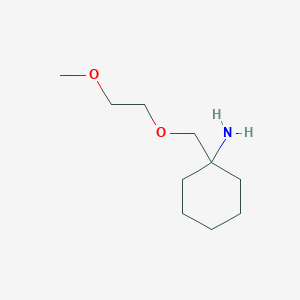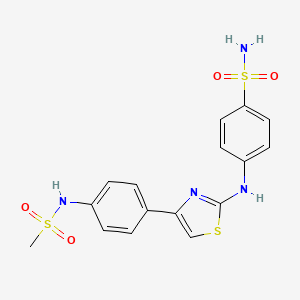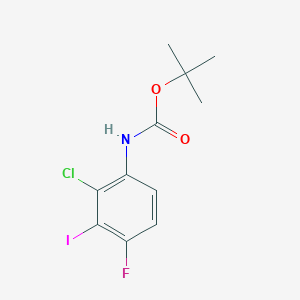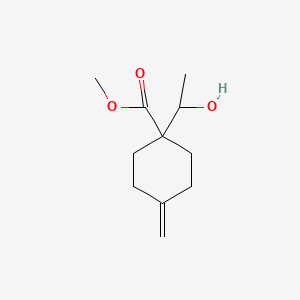
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxyethyl group, and a methylidene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the hydroxyethyl and methylidene groups. The reaction conditions often require specific catalysts and solvents to ensure the correct orientation and attachment of these groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The methylidene group can be reduced to a methyl group.
Substitution: Various substituents can be introduced at different positions on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated cyclohexane derivatives.
科学研究应用
Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the methylidene group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Methyl 1-(1-hydroxyethyl)-4-methylcyclohexane-1-carboxylate: Lacks the methylidene group.
Ethyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both the hydroxyethyl and methylidene groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
methyl 1-(1-hydroxyethyl)-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8-4-6-11(7-5-8,9(2)12)10(13)14-3/h9,12H,1,4-7H2,2-3H3 |
InChI 键 |
OFPIRAOFWTZELV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CCC(=C)CC1)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


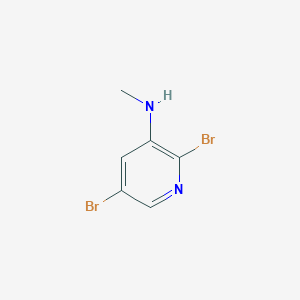
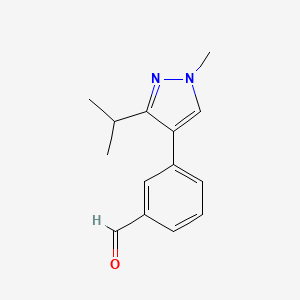
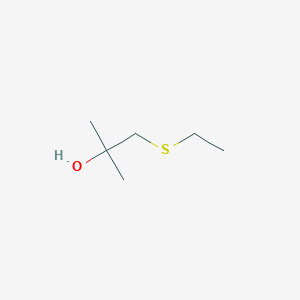
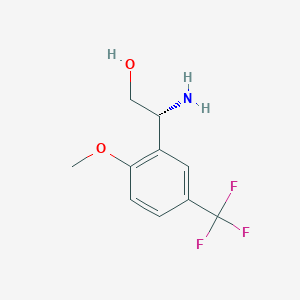
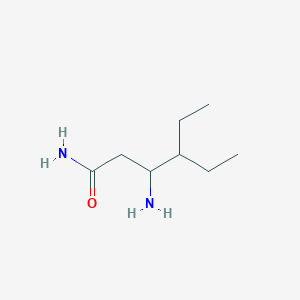
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
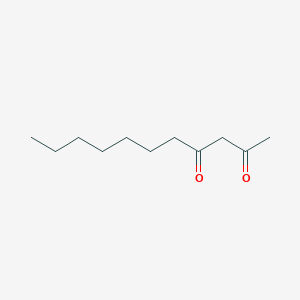
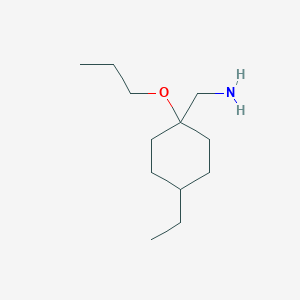
![2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15301325.png)
